2-Bromo-n-(2-methylphenyl)acetamide
Overview
Description
Synthesis Analysis
Synthesis of acetamide derivatives often involves acetylation, esterification, and ester interchange steps, as observed in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhou & Shu, 2002). These processes utilize reagents such as chloracetyl chloride, anhydrous sodium acetate, and methanol, catalyzed by triethylamide or potassium hydroxide, to achieve high yields and purity of the target compounds. The detailed synthesis route and conditions are crucial for optimizing the yield and properties of the final product.
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including 2-Bromo-N-(2-methylphenyl)acetamide, can be elucidated using techniques like IR and MS spectroscopy, combined with elemental analysis (Zhou & Shu, 2002). These compounds often exhibit distinct structural features, such as dihedral angles between benzene rings and the acetamide unit, which can influence their chemical behavior and interactions. For instance, the structure of N-(2-Methylphenyl)acetamide shows a slight twist between the acetamide unit and the 2-methylphenyl substituent, with specific bond parameters slightly differing from those of unsubstituted N-phenylacetamide (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including alkylation, nitration, and palladium-catalyzed Heck reactions, to introduce functional groups or modify their structures for desired applications. For example, the ligand-free palladium catalyzed Heck reaction of methyl 2-acetamido acrylate and aryl bromides is a key step in synthesizing enantiopure substituted phenylalanines, demonstrating the compound's reactivity and potential in synthesizing complex molecules (Willans et al., 2003).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the presence of bromine in compounds like 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide can affect their physical properties, including solubility and intermolecular interactions, as evidenced by the formation of intermolecular hydrogen bonds in the crystal structure (Moreno-Fuquen et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 2-Bromo-N-(2-methylphenyl)acetamide and related compounds, are crucial for their potential applications. Studies on compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide reveal insights into their chemical stability and intermolecular interactions, which are vital for understanding their behavior in chemical reactions and potential applications (Xiao et al., 2009).
Scientific Research Applications
Conformational and Spectroscopic Analysis
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a compound analogous to 2-Bromo-n-(2-methylphenyl)acetamide, has been studied for its electronic properties and vibrational mode couplings. Through quantum chemical investigation, researchers analyzed its spectroscopic and electronic properties, and used topological analysis to determine intramolecular hydrogen bonds governing configuration changes (Viana et al., 2017).
Molecular Conformations and Assembly
Halogenated N,2-diarylacetamides, which include structures similar to 2-Bromo-n-(2-methylphenyl)acetamide, have been studied for their molecular conformations and supramolecular assembly. These studies have led to insights into the interactions like N-H...O and C-H...π(arene) hydrogen bonds, essential for understanding the molecular assembly of similar compounds (Nayak et al., 2014).
Antimicrobial and Biological Assessment
2-Bromo-n-(2-methylphenyl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. Microwave-assisted synthesis of these compounds has shown selective inhibitory effects against bacterial strains such as Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).
Antimicrobial and Hemolytic Activity
Derivatives of 2-Bromo-n-(2-methylphenyl)acetamide have been researched for their antimicrobial and hemolytic activities. The synthesis of such compounds and their evaluation against microbial species revealed their potential for biomedical applications (Gul et al., 2017).
Synthesis and Pharmacological Assessment
Novel acetamide derivatives, including those related to 2-Bromo-n-(2-methylphenyl)acetamide, have been synthesized and assessed for various pharmacological activities such as cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. These studies contribute to the development of potential therapeutic agents (Rani et al., 2016).
Agricultural and Environmental Applications
2-Bromo-n-(2-methylphenyl)acetamide-related compounds like chloroacetamide herbicides have been studied for their behavior in agricultural settings and environmental impact. Research in this area includes the study of herbicide distribution in hydrologic systems and their metabolism in organisms, which is crucial for understanding environmental safety and regulatory compliance (Coleman et al., 2000).
properties
IUPAC Name |
2-bromo-N-(2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPWFVMBCQRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277043 | |
Record name | 2-bromo-n-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(2-methylphenyl)acetamide | |
CAS RN |
5332-69-4 | |
Record name | 5332-69-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-n-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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